2-(1-Aminocyclopropyl)acetic acid
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Overview
Description
2-(1-Aminocyclopropyl)acetic acid is a cyclic amino acid that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. It is a structural analog of the neurotransmitter gamma-aminobutyric acid and has been shown to have gamma-aminobutyric acid-mimetic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminocyclopropyl)acetic acid typically involves the cyanoacetylation of amines. This process includes the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature is one method, while another involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned cyanoacetylation techniques, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Aminocyclopropyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(1-Aminocyclopropyl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a reactant in the preparation of new cyclopropyl building blocks and related amino acids.
Biology: Its gamma-aminobutyric acid-mimetic effects make it a valuable compound for studying neurotransmitter functions and interactions.
Medicine: Potential therapeutic applications include its use as a gamma-aminobutyric acid analog in neurological research and drug development.
Industry: It is used in the synthesis of various biologically active compounds and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1-Aminocyclopropyl)acetic acid involves its interaction with gamma-aminobutyric acid receptors, mimicking the effects of gamma-aminobutyric acid. This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects in neurological conditions.
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor for ethylene synthesis in plants.
Cyclopropaneacetic acid: Another cyclic amino acid with different functional properties.
Uniqueness: 2-(1-Aminocyclopropyl)acetic acid is unique due to its structural similarity to gamma-aminobutyric acid, allowing it to mimic gamma-aminobutyric acid’s effects. This makes it particularly valuable in neurological research and potential therapeutic applications.
Properties
IUPAC Name |
2-(1-aminocyclopropyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-5(1-2-5)3-4(7)8/h1-3,6H2,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXPCZIAOHMCKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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